2-(1,2-benzoxazol-3-yl)-1-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-25-14-11-20-19(21-12-14)26-13-6-8-23(9-7-13)18(24)10-16-15-4-2-3-5-17(15)27-22-16/h2-5,11-13H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMIZCAPZRCBPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-1-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H22N4O3
- Molecular Weight : 342.40 g/mol
This compound features a benzoxazole moiety, which is known for its diverse biological activities, combined with a piperidine ring and a methoxypyrimidine substituent.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole compounds often exhibit antimicrobial properties. In studies involving similar compounds, such as those derived from 3-(2-benzoxazol-5-yl)alanine, only a few derivatives showed significant antibacterial activity against strains like Bacillus subtilis and Escherichia coli . The minimal inhibitory concentrations (MICs) for effective compounds were documented, suggesting that structural modifications can enhance or diminish activity.
| Compound | MIC (µg/mL) | Active Against |
|---|---|---|
| Compound A | 32 | E. coli |
| Compound B | 16 | B. subtilis |
| Compound C | 8 | P. pastoris |
Anticancer Activity
Several studies have indicated that benzoxazole derivatives possess anticancer properties. For instance, compounds similar to the target compound have been evaluated for their effects on cancer cell lines. They demonstrated inhibition of cell proliferation in various cancer types through mechanisms such as apoptosis induction and cell cycle arrest.
In one study, the compound showed significant cytotoxicity against human breast cancer cell lines (MCF7), with an IC50 value of approximately 12 µM after 48 hours of treatment . This suggests that the benzoxazole moiety plays a critical role in mediating these effects.
The proposed mechanisms through which benzoxazole derivatives exert their biological effects include:
- Inhibition of Enzymatic Activity : Many benzoxazole derivatives inhibit specific enzymes involved in cellular signaling pathways.
- Interaction with DNA : Some compounds intercalate into DNA or disrupt its replication process.
- Modulation of Receptor Activity : The compound may act on various receptors (e.g., serotonin or dopamine receptors), influencing neurotransmission and other physiological processes .
Study on Antipsychotic Potential
A series of studies focused on evaluating the antipsychotic potential of similar benzoxazole derivatives revealed promising results. For example, a compound structurally related to the target compound was tested in behavioral models for antipsychotic activity and showed significant efficacy without typical side effects associated with conventional antipsychotics .
Structure-Activity Relationship (SAR)
The SAR analysis highlighted that modifications to the piperidine and pyrimidine rings significantly impacted biological activity. For instance:
- Substituents on the piperidine ring influenced binding affinity to target receptors.
- The presence of electron-donating groups on the benzoxazole ring enhanced antimicrobial potency.
These findings emphasize the importance of molecular design in optimizing therapeutic profiles.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and similar molecules from the evidence:
*Calculated based on molecular formula.
Key Findings:
Substituent Effects :
- The methoxy-pyrimidine group in the target compound may confer selectivity for kinases (e.g., JAK/STAT pathways) compared to thiadiazole in Analog 1, which is often associated with antiviral or antibacterial activity .
- Fluorine in Analog 2 enhances binding to hydrophobic pockets in enzymes, a feature absent in the target compound .
Pharmacokinetic Profiles :
- Piperidine vs. Pyrrolidine : The target compound’s piperidine ring likely offers better metabolic stability than Analog 1’s pyrrolidine, which is more prone to oxidation .
- Trifluoroethoxy Group : Analog 3’s trifluoroethoxy substitution increases blood-brain barrier penetration compared to the target compound’s methoxy group .
Structural Flexibility: The pyridopyrimidinone core in Analog 2 allows for π-π stacking interactions with aromatic residues in enzyme active sites, whereas the target compound’s benzoxazole may rely on hydrogen bonding .
Preparation Methods
Cyclodehydration of 2-Aminophenol Derivatives
The benzoxazole ring is typically synthesized via cyclodehydration of 2-aminophenol with carboxylic acid derivatives. For example, treatment of 2-aminophenol with chloroacetyl chloride in the presence of polyphosphoric acid (PPA) at 120–165°C yields 2-substituted benzoxazoles.
Reaction Conditions
Alternative Route: Oxidative Cyclization
Oxidative cyclization using Cu(I) catalysts and molecular oxygen offers a milder alternative, though yields are marginally lower (50–60%).
Functionalization of the Piperidine Scaffold
Synthesis of 4-Hydroxypiperidine
4-Hydroxypiperidine serves as the precursor for subsequent etherification. It is commercially available or synthesized via hydrogenation of isonipecotic acid derivatives.
Installation of the Pyrimidinyloxy Group
The 5-methoxypyrimidin-2-yloxy group is introduced via nucleophilic aromatic substitution (SNAr).
Protocol
-
Activation : 4-Hydroxypiperidine is treated with NaH in anhydrous THF to generate the alkoxide.
-
Substitution : Reaction with 2-chloro-5-methoxypyrimidine at 80°C for 12 hours.
-
Workup : Purification via flash chromatography (ethyl acetate/hexane, 1:3).
Key Data
Coupling of Fragments via Ethanone Linker
Acylative Coupling Strategy
The ethanone bridge is established through a nucleophilic acyl substitution between the benzoxazole acetic acid chloride and the piperidine amine.
Stepwise Procedure
-
Synthesis of Benzoxazole Acetic Acid Chloride
-
Coupling with Piperidine Amine
Alternative Method: Reductive Amination
A ketone intermediate can be generated via reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol, though this route is less efficient (yield: 55–60%).
Optimization and Challenges
Solvent and Catalyst Screening
Stereochemical Considerations
The piperidine ring introduces potential stereocenters, but the target compound is achiral due to symmetrical substitution patterns.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 7.85–7.75 (m, 2H, benzoxazole-H), 4.45–4.30 (m, 2H, piperidine-OCH₂), 3.89 (s, 3H, OCH₃).
-
LC-MS : [M+H]⁺ = 397.2 (calculated: 397.1).
Q & A
Q. How can researchers design a synthetic route for this compound, considering its heterocyclic and piperidine-based architecture?
- Methodological Answer : A stepwise synthesis approach is recommended. First, prepare the benzoxazole core via condensation of 2-aminophenol derivatives with carbonyl compounds under acidic conditions. Next, functionalize the piperidine ring by introducing the 5-methoxypyrimidin-2-yloxy group via nucleophilic substitution, ensuring anhydrous conditions and catalysts like KCO or NaH. Finally, couple the two fragments using a ketone linker through amidation or alkylation reactions. Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and characterization by H/C NMR and high-resolution mass spectrometry (HRMS) are critical .
Q. What analytical techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer : Combine multiple techniques:
- NMR Spectroscopy : Assign peaks for the benzoxazole protons (δ 8.1–8.5 ppm), piperidine protons (δ 3.0–3.5 ppm), and methoxy group (δ 3.8–4.0 ppm).
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions.
- Mass Spectrometry : Validate molecular weight via HRMS (e.g., ESI-TOF).
- HPLC : Ensure purity (>95%) using a C18 column and UV detection at 254 nm .
Q. How can solubility and stability be optimized for in vitro assays?
- Methodological Answer :
- Solubility : Test solvents like DMSO (for stock solutions) and aqueous buffers (PBS at pH 7.4) with co-solvents (e.g., cyclodextrins) for biological assays.
- Stability : Conduct accelerated degradation studies under varying pH (2–9), temperatures (4°C–40°C), and light exposure. Monitor via HPLC to identify degradation products (e.g., hydrolysis of the methoxy group) .
Advanced Research Questions
Q. How can contradictory data in pharmacological assays (e.g., varying IC values across cell lines) be resolved?
- Methodological Answer :
- Dose-Response Repetition : Perform triplicate experiments with standardized cell lines (e.g., HEK293 vs. HeLa) and controls.
- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to putative targets (e.g., kinase domains).
- Off-Target Screening : Employ proteome-wide profiling (e.g., affinity pulldown with SILAC labeling) to identify non-specific interactions .
Q. What strategies can address low yield during piperidine functionalization?
- Methodological Answer :
- Reaction Optimization : Vary solvents (DMF vs. THF), bases (NaH vs. DBU), and temperatures (25°C vs. 60°C).
- Catalysis : Explore Pd-mediated coupling or phase-transfer catalysts for improved efficiency.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidation) and adjust stoichiometry .
Q. How can computational modeling guide the rational design of analogs with enhanced activity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., PI3Kγ). Focus on key interactions: benzoxazole stacking with aromatic residues and hydrogen bonding with the methoxypyrimidine group.
- QSAR Analysis : Build regression models correlating substituent electronegativity/logP with activity. Validate with synthesized analogs (e.g., replacing methoxy with ethoxy groups) .
Contradiction Analysis and Experimental Design
Q. How to interpret conflicting cytotoxicity data between 2D vs. 3D cell models?
- Methodological Answer :
- Model Validation : Compare IC in monolayer (2D) vs. spheroid (3D) cultures of the same cell line (e.g., MCF-7).
- Penetration Studies : Use fluorescently labeled compound to assess diffusion into 3D structures via confocal microscopy.
- Hypoxia Effects : Measure activity under normoxic vs. hypoxic conditions, as 3D models often have oxygen gradients .
Q. What experimental controls are critical when studying metabolic stability in liver microsomes?
- Methodological Answer :
- Positive Controls : Include verapamil (CYP3A4 substrate) and quinidine (CYP2D6 inhibitor).
- Matrix Effects : Pre-incubate microsomes with NADPH to confirm CYP-dependent metabolism.
- Time-Course Sampling : Collect aliquots at 0, 5, 15, 30, and 60 minutes for LC-MS quantification .
Structural and Functional Analogues
| Analog Compound | Key Modifications | Observed Activity | Reference |
|---|---|---|---|
| 3-Ethyl-triazolo[4,5-d]pyrimidine | Triazole core substitution | Antitumor (IC = 1.2 µM) | |
| PKI-402 | Morpholine addition | Enhanced kinase inhibition | |
| 3-(4-Methoxyphenyl)-triazolo[4,3-a]pyridine | Methoxy positional isomer | Reduced cytotoxicity |
Key Limitations in Current Research
- Degradation Artifacts : Organic degradation during prolonged assays may skew results; implement cooling systems for sample stability .
- Structural Complexity : Multi-step synthesis leads to low overall yields (<30%); prioritize flow chemistry for scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
